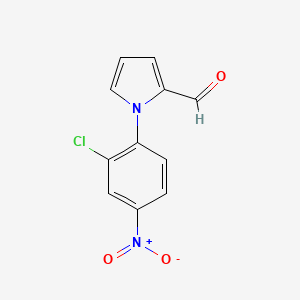
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde, also known as CNP, is an important organic compound used in the synthesis of a variety of organic compounds. CNP is a nitro-aromatic compound, which is a type of aromatic compound that contains a nitro group (-NO2) attached to an aromatic ring. CNP is a very versatile compound, with numerous applications in the fields of organic chemistry, pharmaceuticals, and biochemistry.
Wirkmechanismus
The mechanism of action of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is not fully understood, but it is believed to involve the formation of a complex between 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde and a target molecule, such as an enzyme or a protein. The complex then undergoes a series of chemical reactions, resulting in the formation of a new product.
Biochemical and Physiological Effects
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been shown to have a number of biochemical and physiological effects. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been shown to inhibit the activity of enzymes, such as cyclooxygenase and lipoxygenase. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has also been shown to inhibit the growth of cancer cells, and to have anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a very useful compound for laboratory experiments due to its versatility and wide range of applications. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is relatively easy to synthesize, and is relatively stable in solution. However, 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is also toxic, and should be handled with care in the laboratory.
Zukünftige Richtungen
There are a number of potential future directions for the use of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could be used in the synthesis of more complex organic compounds, such as polymers and pharmaceuticals. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could also be used in the development of new drug delivery systems, or in the study of the structure and function of proteins. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could also be used in the study of enzymatic reactions, or in the development of new anti-cancer drugs. Finally, 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde could be used in the study of biochemical and physiological effects, such as anti-inflammatory and anti-oxidant effects.
Synthesemethoden
The synthesis of 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde from pyrrole and chloro-4-nitrophenol is a two-step process. In the first step, the pyrrole is reacted with chloro-4-nitrophenol in the presence of a base such as sodium hydroxide to form a nitro-aromatic compound. In the second step, the nitro-aromatic compound is then reacted with an acid such as hydrochloric acid to form 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde is a valuable compound in scientific research due to its versatility and wide range of applications. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, biochemicals, and polymers. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has also been used in the synthesis of polymers for use in biomedical applications, such as drug delivery systems and tissue engineering. 1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde has also been used in the synthesis of organic compounds for use in the study of enzymatic reactions and in the study of the structure and function of proteins.
Eigenschaften
IUPAC Name |
1-(2-chloro-4-nitrophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-10-6-8(14(16)17)3-4-11(10)13-5-1-2-9(13)7-15/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRDTQNZHORAFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chloro-4-nitrophenyl)-1H-pyrrole-2-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

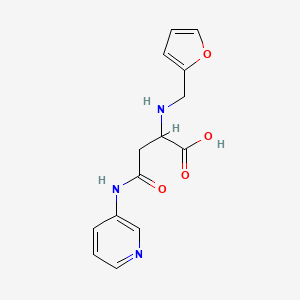
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)benzenesulfonamide](/img/structure/B2383866.png)

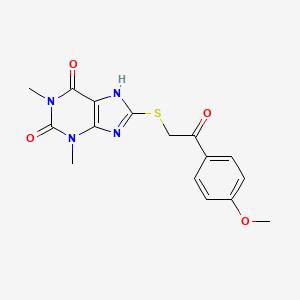

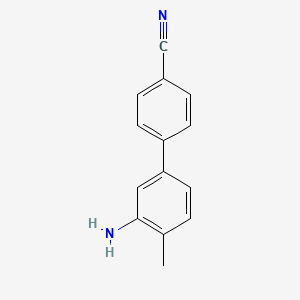

![N-(benzo[d]thiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2383879.png)
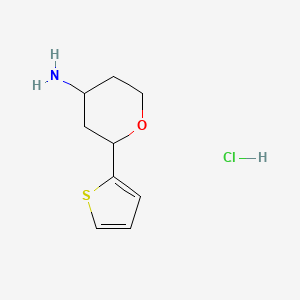
![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)
![4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B2383883.png)
![2-Chloro-1-[(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]propan-1-one](/img/structure/B2383884.png)

![N-[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2383887.png)